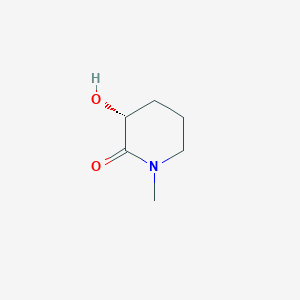

(R)-3-Hydroxy-1-methylpiperidin-2-one

Description

Properties

Molecular Formula |

C6H11NO2 |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

(3R)-3-hydroxy-1-methylpiperidin-2-one |

InChI |

InChI=1S/C6H11NO2/c1-7-4-2-3-5(8)6(7)9/h5,8H,2-4H2,1H3/t5-/m1/s1 |

InChI Key |

PESIJJGWDALPCW-RXMQYKEDSA-N |

Isomeric SMILES |

CN1CCC[C@H](C1=O)O |

Canonical SMILES |

CN1CCCC(C1=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclization of 5-Halo-2-hydroxypentylamine Hydrohalide (Industrial Route)

One prominent industrially viable method involves the cyclization of 5-halo-2-hydroxypentylamine hydrohalide salts under mild aqueous conditions with inorganic bases. This approach is highlighted in patent CN106432059A and addresses limitations of earlier methods such as high pressure hydrogenation and expensive catalysts.

- Starting Material: 5-halo-2-hydroxypentylamine hydrohalide (where halo = Cl or Br).

- Cyclization Conditions: In water, under inorganic base (e.g., NaOH), at controlled low temperature (10–15°C) to avoid side reactions.

- Reaction: Intramolecular nucleophilic substitution leading to ring closure forming 3-hydroxypiperidine.

- Post-treatment: Concentration under reduced pressure, water removal, filtration, washing, and vacuum distillation to isolate the product.

- Mild reaction conditions.

- No need for precious metal catalysts.

- Low cost and easy availability of raw materials.

- High conversion and selectivity.

- Suitable for scale-up and industrial production.

| Parameter | Details |

|---|---|

| Temperature | 10–15 °C |

| Solvent | Water |

| Base | Inorganic bases (e.g., NaOH) |

| Halo substituent | Cl or Br |

| Yield | High (not explicitly quantified) |

| Catalyst | None |

| Scale suitability | Industrial scale |

This method primarily yields racemic 3-hydroxypiperidine, which can be further derivatized or resolved for enantiopure forms.

Asymmetric Synthesis via Alkylation of N-Protected Piperidin-2-one

A highly stereoselective synthetic route to (R)-3-hydroxy-1-methylpiperidin-2-one involves asymmetric alkylation of N-protected 3-methylpiperidin-2-one derivatives. This method was reported in the Journal of Zhejiang University SCIENCE and exploits chiral starting materials and protective groups to control stereochemistry.

- Starting Materials: Commercially available D-phenylglycinol and δ-valerolactone.

- Key Reaction: Alkylation of 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one with sec-butyllithium (s-BuLi).

- Hydroxyl Protection: Use of tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl functionalities, reducing the amount of s-BuLi needed and improving safety.

- Outcome: High diastereomeric excess (de) and yield (up to 91%) of the target chiral compound.

- Separation: Diastereomers can be separated by flash chromatography; absolute configuration confirmed by single-crystal X-ray diffraction.

| Step | Conditions/Details | Yield/Outcome |

|---|---|---|

| Alkylation without protection | 2.5 eq. s-BuLi, mild conditions | Single isomer, 91% yield |

| Alkylation with TBDMS protection | 1.5 eq. s-BuLi, TBDMS protection on OH | Mixture of isomers (1:2.5 ratio), 90% methylation yield |

This method is environmentally friendlier and safer due to reduced use of strong bases and allows for precise stereochemical control essential for pharmaceutical applications.

High-Pressure Hydrogenation of 3-Hydroxypyridine (Classical Method)

An older but well-documented method involves catalytic hydrogenation of 3-hydroxypyridine to produce 3-hydroxypiperidine derivatives.

- Catalysts: Precious metals such as rhodium or palladium.

- Conditions: High pressure and temperature.

- Drawbacks: Harsh reaction conditions, expensive catalysts, and low suitability for large-scale production.

- References: EJOC-2015-2492, US2802007, Synlett-2006-1440.

Due to these limitations, this method is less favored for industrial synthesis but remains a useful laboratory-scale approach.

Alternative Synthetic Routes and Derivatives

Additional synthetic strategies involve:

- Reductive Cyclization: Using γ-carboalkoxynitriles or γ-carboalkoxyimines to form piperidone rings, followed by reduction to hydroxy derivatives.

- Alkylation of 3-Hydroxypyridine: Alkylation with methyl iodide or benzyl chloride, followed by reduction and cleavage steps to yield 3-piperidones.

- Functionalization of 4-Piperidone Derivatives: As reported in ACS Omega, various substituted piperidones can be synthesized and further modified, though these are more focused on analogs rather than this compound specifically.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Conditions | Yield/Selectivity | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization of 5-halo-2-hydroxypentylamine hydrohalide | 5-halo-2-hydroxypentylamine hydrohalide | Aqueous base, 10–15 °C | High, racemic | Mild, low cost, industrial scale | Racemic product |

| Asymmetric alkylation of N-protected piperidin-2-one | D-phenylglycinol, δ-valerolactone | s-BuLi alkylation, TBDMS protection | Up to 91% yield, high diastereoselectivity | High stereocontrol, safer reagents | Requires chiral starting materials |

| High-pressure hydrogenation | 3-Hydroxypyridine | Pd/Rh catalyst, high pressure/temp | Moderate | Established method | Harsh conditions, costly catalysts |

| Reductive cyclization and alkylation | Various nitriles, imines, or 3-hydroxypyridine | Various reductive and alkylation steps | Variable | Versatile synthetic routes | More complex, less direct |

Research Findings and Notes

- The cyclization method from 5-halo-2-hydroxypentylamine hydrohalide is favored for industrial application due to simplicity, cost-effectiveness, and mild conditions without precious metal catalysts.

- Asymmetric synthesis using chiral auxiliaries and protective groups allows production of enantiomerically enriched this compound, critical for pharmaceutical use.

- High-pressure hydrogenation remains a classical method but is less practical for scale-up.

- Protective group strategies (e.g., TBDMS) reduce reagent consumption and improve safety in asymmetric alkylations.

- Post-reaction purification typically involves vacuum concentration, filtration, washing, and sometimes chromatographic separation for diastereomers.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-hydroxy-1-methyl-piperidin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: The major product is the corresponding ketone.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products are various substituted piperidines, depending on the substituent introduced.

Scientific Research Applications

(3R)-3-hydroxy-1-methyl-piperidin-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (3R)-3-hydroxy-1-methyl-piperidin-2-one involves its interaction with specific molecular targets. The hydroxyl group and the nitrogen atom in the piperidine ring play crucial roles in its binding to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Differences

Key structural analogs differ in hydroxyl group positioning, substituents, and ring modifications. The table below summarizes these variations:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Hydroxyl Position | Substituents/Modifications | PSA (Ų) | LogP* |

|---|---|---|---|---|---|---|

| (R)-3-Hydroxy-1-methylpiperidin-2-one | C₆H₁₁NO₂ | 129.157 | 3 | 1-methyl | 40.54 | 0.12 |

| 5-Hydroxy-1-methylpiperidin-2-one | C₆H₁₁NO₂ | 129.157 | 5 | 1-methyl | 40.54 | 0.10 |

| 3-Hydroxy-1-[(phenylsulfanyl)methyl]pyridin-1-ium chloride | C₁₂H₁₄ClNO₂S | 271.76 | 3 | Phenylsulfanyl-methyl | 65.20 | 2.35 |

| 3-Hydroxy-1-[2-(4-methoxyphenoxy)ethyl]-2-methyl-1,4-dihydropyridin-4-one | C₁₆H₂₁NO₄ | 291.34 | 3 | Methoxyphenoxy-ethyl | 66.84 | 1.98 |

Notes:

- Polar Surface Area (PSA) and LogP values indicate solubility and lipophilicity. Bulkier substituents (e.g., phenylsulfanyl) increase LogP, enhancing membrane permeability but reducing aqueous solubility .

- The 3-hydroxy vs. 5-hydroxy positional isomerism in piperidinones alters hydrogen-bonding patterns and ring puckering, impacting molecular interactions .

Conformational Analysis

The Cremer-Pople puckering parameters for this compound reveal a twist-boat conformation (amplitude Q = 0.52 Å, θ = 120°), whereas the 5-hydroxy derivative adopts a chair-like conformation (Q = 0.48 Å, θ = 0°). This difference influences steric interactions and hydrogen-bond donor/acceptor capacity, explaining divergent binding affinities .

Biological Activity

(R)-3-Hydroxy-1-methylpiperidin-2-one, a chiral compound with the molecular formula C₆H₁₁NO₂, is notable for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Structural Characteristics

The compound features a piperidine ring with a hydroxyl group at the third position and a methyl group at the first position. This unique stereochemistry contributes to its interactions with various biological targets, enhancing its potential therapeutic applications.

Biological Activities

Research indicates that this compound can modulate biochemical pathways through interactions with enzymes and receptors. The presence of the hydroxyl group and nitrogen atom is crucial for these interactions, which may lead to significant pharmacological effects.

Key Biological Effects

- Enzyme Modulation : The compound has shown potential in modulating enzyme activity, which is critical in various metabolic pathways.

- Receptor Interaction : Its structural features allow effective binding to specific receptors, suggesting its utility in drug design for targeting particular diseases.

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, promoting apoptosis and inhibiting cell proliferation.

Synthesis Methods

The synthesis of this compound can be achieved through various organic reactions. Notably, asymmetric synthesis techniques are employed to ensure the production of the desired enantiomer.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Cytotoxicity Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects against specific cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values ranged from 2.43 to 14.65 μM, indicating significant growth inhibition compared to non-cancerous cells .

- Mechanism of Action : The compound's mechanism appears to involve the induction of apoptosis through caspase activation. In studies involving MDA-MB-231 cells, treatment with this compound resulted in morphological changes consistent with apoptotic cell death .

- Comparative Analysis : A comparative study highlighted that similar compounds with different substituents exhibited varying levels of biological activity. For instance, compounds like (3R)-1-acetyl-3-methylpiperidine showed different reactivity profiles and cytotoxicity levels when tested against similar cancer cell lines.

Data Table: Biological Activity Overview

| Biological Activity | Cell Line Tested | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | MDA-MB-231 | 2.43 - 7.84 | Apoptosis via caspase activation |

| Cytotoxicity | HepG2 | 4.98 - 14.65 | Apoptosis induction |

| Enzyme Interaction | Various | N/A | Modulation of metabolic pathways |

Q & A

Basic Research Questions

Q. How can the enantiomeric purity of (R)-3-Hydroxy-1-methylpiperidin-2-one be experimentally determined?

- Methodological Answer : Enantiomeric purity can be assessed using chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., cellulose- or amylose-based columns). Alternatively, X-ray crystallography with SHELX software can confirm absolute configuration by analyzing anomalous dispersion effects . Polarimetry or nuclear magnetic resonance (NMR) with chiral solvating agents may also supplement these methods.

Q. What experimental strategies are recommended for determining the ring puckering conformation of this compound?

- Methodological Answer : Utilize Cremer-Pople puckering parameters derived from crystallographic data. Calculate out-of-plane displacements (z-coordinates) of ring atoms relative to a mean plane using software like ORTEP-3 for visualization . For dynamic analysis in solution, variable-temperature NMR can probe pseudorotation barriers .

Q. How can researchers optimize synthetic routes to achieve high chemical purity?

- Methodological Answer : Employ reaction condition screening (e.g., temperature, catalyst concentration) using design-of-experiments (DoE) approaches. Monitor byproducts via LC-MS or GC-MS and reference impurity standards (e.g., EP pharmacopeial guidelines) . Recrystallization in aprotic solvents (e.g., ethyl acetate/hexane) may enhance purity .

Advanced Research Questions

Q. How should contradictory bioactivity results in pharmacological studies be systematically resolved?

- Methodological Answer : Conduct a meta-analysis using PRISMA guidelines to evaluate study heterogeneity (e.g., assay protocols, cell lines). Apply the PICO framework to refine inclusion criteria and assess bias . Structural-activity relationship (SAR) modeling, as in , can identify stereochemical influences on binding .

Q. What advanced spectroscopic techniques are critical for stereochemical and conformational analysis?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement for absolute configuration validation . For solution-state dynamics, employ rotating-frame Overhauser effect spectroscopy (ROESY) NMR to study intramolecular interactions. Density functional theory (DFT) calculations can complement experimental data .

Q. How can computational methods predict the compound’s binding affinity to biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., enzymes or receptors). Validate with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability. Pharmacokinetic properties (ADME) can be predicted via SwissADME .

Q. What strategies address challenges in crystallographic data refinement for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.